

Application Notes and Protocols for Clinical Trial Design of Nota-P2-RM26

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Compound of Interest

Compound Name: Nota-P2-RM26

Cat. No.: B15602829

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Disclaimer: **Nota-P2-RM26** is a hypothetical compound. The following application notes and protocols are provided as an illustrative example of a clinical trial design for a fictional investigational drug.

Compound Name: **Nota-P2-RM26**

Therapeutic Area: Oncology

Target: Novel inhibitory receptor on tumor-infiltrating lymphocytes (TILs).

Mechanism of Action: **Nota-P2-RM26** is a humanized monoclonal antibody designed to block the interaction between the novel inhibitory receptor, P2-RM26, on the surface of exhausted T cells and its cognate ligand, which is predominantly expressed on tumor cells. By inhibiting this interaction, **Nota-P2-RM26** is hypothesized to restore the effector function of tumor-infiltrating lymphocytes, leading to an enhanced anti-tumor immune response.

Phase 1 Clinical Trial Design: First-in-Human, Dose-Escalation and Expansion Study

Study Objectives

- Primary Objectives:
 - To assess the safety and tolerability of **Nota-P2-RM26** in patients with advanced solid tumors.
 - To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).
- Secondary Objectives:
 - To characterize the pharmacokinetic (PK) profile of **Nota-P2-RM26**.
 - To evaluate the pharmacodynamic (PD) effects of **Nota-P2-RM26** on peripheral and tumor-infiltrating immune cells.
 - To assess preliminary anti-tumor activity of **Nota-P2-RM26**.

Study Design

This is a multicenter, open-label, Phase 1 study consisting of a dose-escalation phase followed by a dose-expansion phase.

- Dose Escalation Phase: A standard 3+3 cohort design will be utilized. Patients will be enrolled in sequential cohorts of increasing doses of **Nota-P2-RM26**. The decision to escalate to the next dose level will be based on the incidence of dose-limiting toxicities (DLTs) observed during the first cycle of treatment.
- Dose Expansion Phase: Once the RP2D is determined, additional patients will be enrolled in specific tumor-type cohorts to further evaluate the safety, tolerability, and preliminary efficacy of **Nota-P2-RM26**.

Patient Population

- Inclusion Criteria:
 - Adults aged 18 years or older.

- Histologically confirmed diagnosis of a metastatic or unresectable solid tumor for which standard therapy has failed or is not available.
- Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
- Adequate organ function (hematological, renal, and hepatic).
- Exclusion Criteria:
 - Active autoimmune disease requiring systemic treatment.
 - Prior treatment with an agent targeting the P2-RM26 pathway.
 - Untreated or symptomatic central nervous system (CNS) metastases.

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Analysis

- Objective: To determine the concentration-time profile of **Nota-P2-RM26** in serum.
- Methodology:
 - Collect whole blood samples in serum separator tubes at pre-specified time points: pre-dose, and at 0.5, 2, 6, 24, 48, 72, 168, 336, and 504 hours post-infusion for the first two cycles.
 - Process blood samples to separate serum within 1 hour of collection.
 - Store serum samples at -80°C until analysis.
 - Quantify the concentration of **Nota-P2-RM26** in serum using a validated enzyme-linked immunosorbent assay (ELISA). The ELISA will utilize a capture antibody specific for the **Nota-P2-RM26** idotype and a detection antibody conjugated to horseradish peroxidase.
 - Analyze PK parameters, including C_{max}, T_{max}, AUC, and half-life, using non-compartmental analysis with appropriate software (e.g., WinNonlin).

Protocol 2: Pharmacodynamic (PD) Analysis - Receptor Occupancy

- Objective: To measure the extent and duration of P2-RM26 receptor occupancy by **Nota-P2-RM26** on circulating T cells.
- Methodology:
 - Collect whole blood samples in EDTA tubes at the same time points as PK analysis.
 - Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
 - Perform multi-color flow cytometry to determine the percentage of P2-RM26 receptors on CD3+ T cells that are bound by **Nota-P2-RM26**.
 - The flow cytometry panel will include antibodies against CD3, CD4, CD8, and a fluorescently labeled anti-**Nota-P2-RM26** antibody that does not compete with **Nota-P2-RM26** for binding to P2-RM26.
 - A separate aliquot of PBMCs will be incubated with a saturating concentration of a fluorescently labeled antibody that competes with **Nota-P2-RM26** for binding to P2-RM26 to determine total receptor expression.
 - Receptor occupancy will be calculated as the percentage of receptors blocked by **Nota-P2-RM26**.

Data Presentation

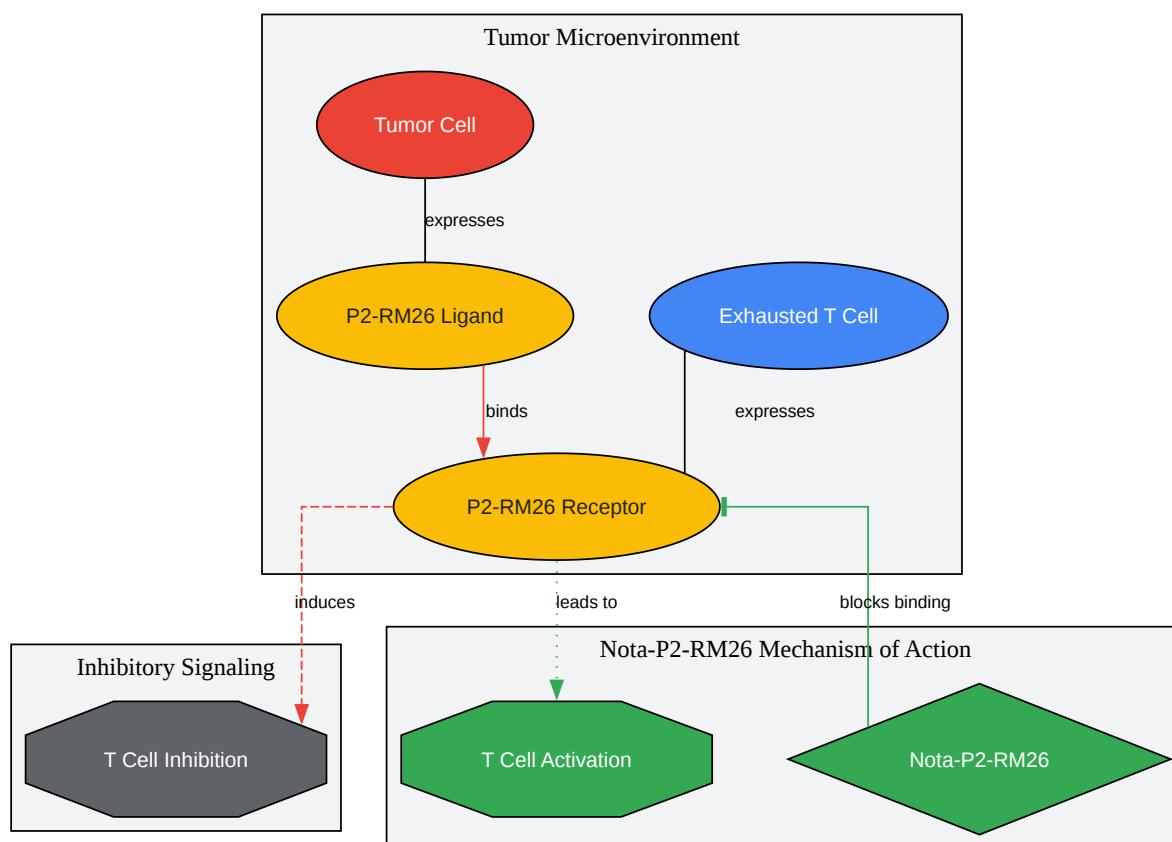
Table 1: Dose Escalation Cohorts and DLTs

Dose Level	Nota-P2-RM26 Dose (mg/kg)	Number of Patients Enrolled	Number of Patients with DLTs
1	0.3	3	0
2	1.0	3	0
3	3.0	6	1
4	10.0	3	2

Table 2: Summary of Pharmacokinetic Parameters (Cycle 1)

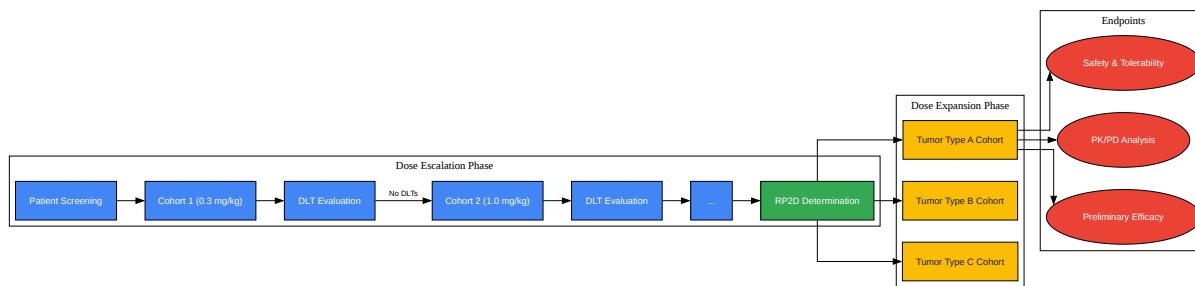
Dose Level (mg/kg)	Cmax (µg/mL)	Tmax (hr)	AUC (0-inf) (µg*hr/mL)	t1/2 (days)
0.3	8.5 ± 2.1	2.0	1500 ± 350	18 ± 4
1.0	28.2 ± 5.6	2.0	5200 ± 980	20 ± 5
3.0	85.1 ± 15.3	2.0	16500 ± 3100	22 ± 4
10.0	295.7 ± 45.8	2.0	58000 ± 8700	21 ± 6

Visualizations



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Caption: **Nota-P2-RM26** signaling pathway.



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Caption: Phase 1 clinical trial workflow.

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